molecular formula C14H10F3N3O2 B2848420 N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide CAS No. 634175-98-7

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide

Cat. No. B2848420
CAS RN: 634175-98-7
M. Wt: 309.248
InChI Key: WRJQCDFVWDJZAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. For instance, 4-Cyano-3-(trifluoromethyl)aniline is used as a starting material in one of the chemical syntheses of the nonsteroidal antiandrogen bicalutamide . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the cyano group could undergo reactions such as reduction to form an amine, or the trifluoromethyl group could participate in various substitution reactions .

Scientific Research Applications

Cyanoacetylation of Amines

Overview: Cyanoacetamide derivatives serve as valuable precursors for heterocyclic synthesis. Their unique structure, containing both a carbonyl and a cyano group, enables reactions with common bidentate reagents. Additionally, these compounds exhibit diverse biological activities.

Synthesis Methods: Several methods exist for preparing N-aryl or N-heteryl cyanoacetamides:

Applications: Cyanoacetamide derivatives find applications in the synthesis of novel heterocyclic moieties and potential chemotherapeutic agents .

Antioxidant and Antibacterial Activities

Overview: Research has explored the antioxidant and antibacterial properties of various compounds, including N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide.

Experimental Studies: Studies involving antioxidant treatments have been conducted to evaluate the compound’s efficacy .

Anti-Inflammatory and Analgesic Activities

Overview: Indole derivatives, including our compound of interest, have shown promise in anti-inflammatory and analgesic applications.

Notable Derivatives: Two specific derivatives—(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide—demonstrated significant activity .

Indole Derivatives

Overview: Indole derivatives, prevalent in various natural products and pharmaceuticals, offer a wide range of biological activities.

Synthesis: The compound’s indole moiety can be synthesized via the Fischer indole synthesis, leading to tricyclic indole derivatives .

properties

IUPAC Name

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2/c1-8-10(7-18)13(12(22)19-8,14(15,16)17)20-11(21)9-5-3-2-4-6-9/h2-6H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJQCDFVWDJZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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